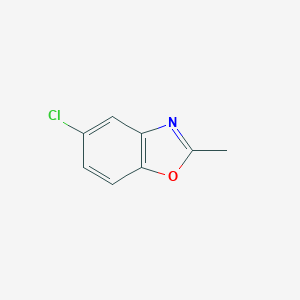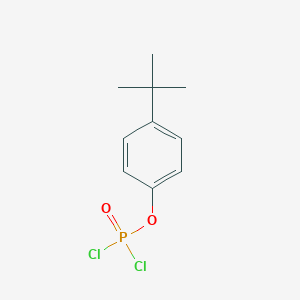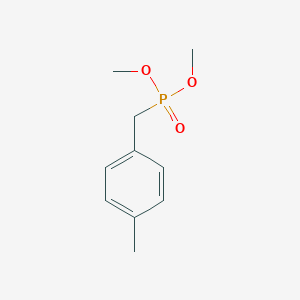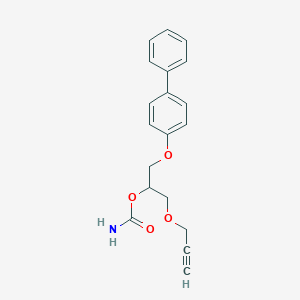
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as K11777, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Wirkmechanismus
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate binds to the ATP-binding site of CK2, preventing its activity and leading to inhibition of downstream signaling pathways. This ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. In addition, 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate is its specificity for CK2, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, more research is needed to determine its long-term toxicity and potential side effects.
Zukünftige Richtungen
Future research on 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate could include studies on its effectiveness in combination with other cancer therapies, as well as its potential use in other diseases such as inflammatory bowel disease. In addition, further optimization of its synthesis method could lead to improved solubility and bioavailability.
Synthesemethoden
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with propargyl alcohol, followed by reaction with 1-bromo-2-propanol, and finally coupling with carbamic acid. The resulting product is a white powder that is soluble in DMSO and has a molecular weight of 397.42 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have potential as a cancer treatment due to its ability to inhibit the activity of the protein kinase CK2. This protein is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to the development and progression of many types of cancer, making it an attractive target for drug development.
Eigenschaften
CAS-Nummer |
16222-55-2 |
|---|---|
Produktname |
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21) |
InChI-Schlüssel |
HJUVJAPUEFRVTA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Kanonische SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Synonyme |
1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




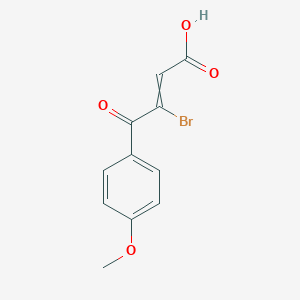
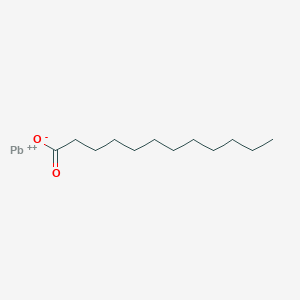
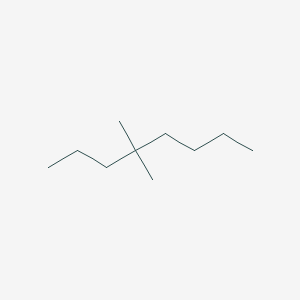
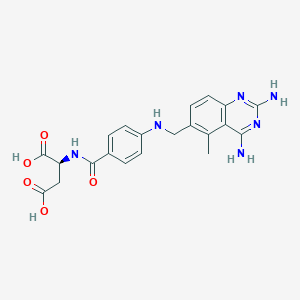
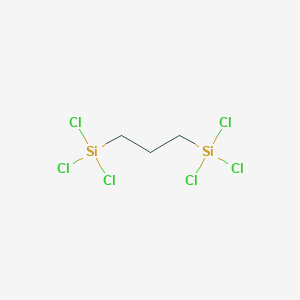
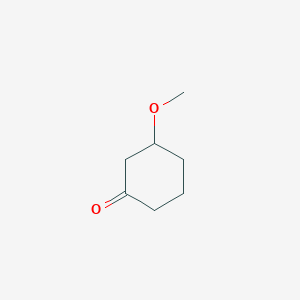
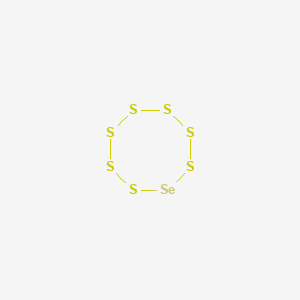
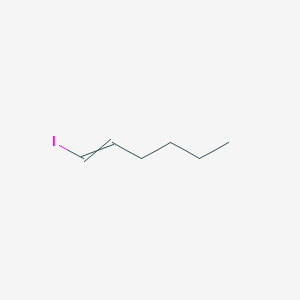
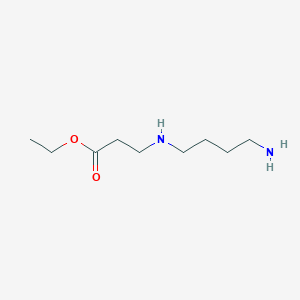
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
